N-(2-bromophenyl)-3-phenylprop-2-enamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-bromophenyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGNQEIHILPJBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354139 | |
| Record name | N-(2-BROMOPHENYL)CINNAMAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71910-51-5 | |
| Record name | N-(2-BROMOPHENYL)CINNAMAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-BROMOPHENYL)CINNAMAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for N 2 Bromophenyl 3 Phenylprop 2 Enamide and Analogues
Conventional Synthetic Pathways
Traditional methods for amide bond formation remain highly relevant in organic synthesis. These pathways typically involve the reaction of a carboxylic acid derivative with an amine, often requiring activation of the carboxyl group.
One of the most direct methods for synthesizing N-(2-bromophenyl)-3-phenylprop-2-enamide is the N-acylation of 2-bromoaniline (B46623) with cinnamoyl chloride. This approach leverages the high reactivity of the acyl chloride. The reaction is typically carried out in a two-phase solvent system, such as toluene (B28343) and an aqueous solution of a base like potassium carbonate, yielding the desired product with high efficiency. nih.gov The general principle involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride, with the base serving to neutralize the hydrochloric acid byproduct. nih.govnih.gov This method is widely applicable for producing various cinnamamide (B152044) derivatives. nih.gov
A representative synthesis involves dissolving 2-bromoaniline in a suitable organic solvent, followed by the addition of cinnamoyl chloride. A base is used to scavenge the HCl formed during the reaction, driving the equilibrium towards the product.
Table 1: Representative N-Acylation Reaction
| Reactant 1 | Reactant 2 | Base | Solvent System | Typical Yield |
|---|---|---|---|---|
| Cinnamoyl Chloride | S-1-aminopropan-2-ol | K₂CO₃ | Toluene/Water | 79% nih.gov |
| Cinnamoyl Chloride | 2-Bromoaniline | Pyridine or Et₃N | Dichloromethane (B109758) | High (General) |
This table is illustrative of the general reaction conditions.
Direct condensation of cinnamic acid with anilines presents an alternative route that avoids the preparation of the more reactive acyl chloride. analis.com.my However, this method requires the use of a coupling agent to activate the carboxylic acid. beilstein-journals.org A variety of such reagents have been developed, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl), as well as triazine-based reagents. analis.com.mybeilstein-journals.orgmdpi.com
The reaction mechanism with a carbodiimide (B86325) such as EDC·HCl begins with the activation of the cinnamic acid to form a highly reactive O-acylisourea intermediate. analis.com.my This intermediate is then susceptible to nucleophilic attack by the amine (e.g., 2-bromoaniline), leading to the formation of the amide bond and a urea (B33335) byproduct. analis.com.my The reaction conditions, including the choice of solvent and temperature, can be optimized to achieve high yields. For instance, using anhydrous THF at 60 °C with a 1.5 molar equivalent of EDC·HCl has been shown to be effective for the amidation of cinnamic acid with p-anisidine (B42471), yielding the product in 93.1% yield. analis.com.my
Table 2: Comparison of Coupling Reagents for Cinnamic Acid Amidation
| Coupling Reagent | Description | Advantages/Features | Reference |
|---|---|---|---|
| EDC·HCl | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | Water-soluble byproduct is easily removed. beilstein-journals.org | analis.com.mybeilstein-journals.org |
| DCC | N,N'-Dicyclohexylcarbodiimide | Common and effective, but byproduct can be difficult to remove. mdpi.com | mdpi.com |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | A modern coupling reagent used for efficient amidation. | beilstein-journals.org |
| Triazine Reagents | e.g., 2,4,6-Trichloro-1,3,5-triazine (TCT) | Used for converting carboxylic acids to amides. mdpi.com | mdpi.com |
Catalytic Synthesis Routes
Catalytic methods offer advanced, efficient, and often more environmentally benign alternatives to conventional synthesis. These routes include reactions catalyzed by transition metals, light-induced processes, and syntheses accelerated by microwave energy.
Palladium catalysis provides powerful tools for the synthesis and functionalization of enamides. An atom-economical route to creating arylated Z-enamide analogues involves a palladium-catalyzed direct C-H arylation through a double C-H functionalization. nyu.eduexlibrisgroup.com This method allows for the direct coupling of an existing enamide with a simple arene, offering absolute Z/E selectivity for monoarylation. nyu.eduelsevierpure.com The molecular complexity of the resulting products can be further increased through a subsequent second arylation step. nyu.eduelsevierpure.com This type of reaction demonstrates how an existing enamide scaffold can be catalytically modified to produce a diverse range of analogues. nih.gov
Recent advancements have led to the development of transition-metal-free synthetic methods. Visible-light-induced photoredox catalysis enables the regio- and stereoselective C(sp²)–H amination of enamides using readily available N-aminopyridium salts. researchgate.net This process is environmentally friendly and cost-effective, proceeding through a radical pathway. researchgate.net The reaction involves the Giese addition of an electrophilic N-centered sulfonamidyl radical to the nucleophilic β-olefinic position of the enamide. This is followed by single-electron oxidation and β-H elimination to yield Z-configured β-sulfonamidylated enamides. researchgate.net This methodology provides a new avenue for creating functionalized enamides with high selectivity and good functional group tolerance under mild conditions. researchgate.net
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Example | Heating Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Arylation of Diallylamine | Conventional (Reflux) | 1 week | 20% | youtube.com |
| Arylation of Diallylamine | Microwave Irradiation | Minutes | ~Quantitative | youtube.com |
| Enaminone Synthesis | Conventional | 6-8 hours | No Reaction | researchgate.net |
Green Chemistry Principles in this compound Synthesis
In recent years, the principles of green chemistry have become increasingly integral to the synthesis of chemical compounds, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of N-aryl cinnamamides, including this compound, several greener alternatives to traditional methods are being explored.
One promising approach is the use of enzymatic catalysis. For instance, Lipozyme® TL IM has been effectively used to catalyze the synthesis of cinnamamides from methyl cinnamates and various amines in continuous-flow microreactors. mdpi.com This biocatalytic method offers mild reaction temperatures (e.g., 45 °C) and the use of more environmentally friendly solvents, leading to high conversion rates in shorter reaction times. mdpi.com
Another green strategy involves the direct amidation of cinnamic acid, avoiding the need for activating agents like thionyl chloride, which is often used to produce cinnamoyl chloride. Catalysts such as boric acid have been employed for the direct amidation of cinnamic acid with amines, sometimes accelerated by ultrasonic irradiation, which can reduce reaction times and energy consumption. researchgate.net Furthermore, the development of solvent-free reaction conditions, or the use of water as a solvent in reactions like the Schotten-Baumann reaction, significantly enhances the green credentials of the synthesis by reducing volatile organic compound (VOC) emissions. cam.ac.uk
Optimization of Reaction Conditions and Yields
The efficiency and yield of this compound synthesis are highly dependent on the careful optimization of various reaction parameters.
Solvent Effects in this compound Synthesis
The choice of solvent plays a critical role in the outcome of the synthesis of N-aryl cinnamamides. In the context of the Schotten-Baumann reaction, a two-phase system consisting of an organic solvent and water is often employed. wikipedia.org The organic phase, typically a non-polar solvent like dichloromethane or diethyl ether, dissolves the reactants (cinnamoyl chloride and 2-bromoaniline) and the product, while the aqueous phase contains the base (e.g., sodium hydroxide) to neutralize the hydrochloric acid byproduct. wikipedia.orglscollege.ac.in The selection of the organic solvent can influence the reaction rate and yield. For instance, in the synthesis of related acyl sulfonamides under Schotten-Baumann conditions, non-chlorinated solvents like toluene, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and isopropyl acetate (B1210297) have been successfully used as greener alternatives to chlorinated solvents. researchgate.net
In other amidation methods, such as those using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are commonly used. analis.com.my The polarity and solvating power of the solvent can affect the solubility of reagents and the stability of intermediates, thereby influencing the reaction's progress.
Catalyst Loading and Ligand Design in Enamide Formation
While the direct acylation of 2-bromoaniline with cinnamoyl chloride (a Schotten-Baumann approach) may not require a metal catalyst, other synthetic strategies for forming the amide bond can be catalyst-dependent. For instance, the direct amidation of cinnamic acid can be facilitated by various catalysts. Copper salts, for example, have been used to catalyze the direct amidation of cinnamic acids with N-substituted formamides. researchgate.net In such catalytic systems, the loading of the catalyst is a crucial parameter to optimize. Insufficient catalyst may lead to slow or incomplete reactions, while excessive amounts can increase costs and potentially lead to side reactions or difficulties in purification.
In the broader context of C-N bond formation reactions, such as those used to synthesize N-aryl compounds, palladium-catalyzed cross-coupling reactions are prevalent. In these cases, ligand design is of paramount importance. The steric and electronic properties of the phosphine-based ligands used in these reactions can significantly impact the catalyst's activity, stability, and selectivity. While not directly applied to the synthesis of this specific enamide in the available literature, the principles of ligand design for optimizing C-N coupling are well-established and could be applied to develop alternative, catalyzed routes to this compound. nih.gov
Temperature and Pressure Optimization for this compound Production
Temperature is a critical factor in controlling the rate and selectivity of the synthesis of this compound. In the Schotten-Baumann reaction, the acylation is often carried out at room temperature or below (e.g., 0 °C) to control the exothermic nature of the reaction and minimize side reactions such as the hydrolysis of the acyl chloride. lscollege.ac.in For other amidation methods, such as those catalyzed by carbodiimides, the optimal temperature may be higher. For example, the amidation of cinnamic acid with p-anisidine using EDC.HCl was optimized at 60 °C. analis.com.my
Pressure is generally not a critical parameter for the synthesis of N-aryl cinnamamides under the commonly employed conditions and is typically conducted at atmospheric pressure.
The optimization of these conditions is often achieved through systematic studies, as illustrated by the optimization of the amidation of cinnamic acid with p-anisidine, where solvent, reagent ratios, temperature, and reaction time were varied to achieve a high yield of 93.1%. analis.com.my
Table 1: Optimization of Cinnamic Acid Amidation with p-Anisidine using EDC.HCl analis.com.my
| Entry | Solvent | Temperature (°C) | Reagent Ratio (Acid:Amine:EDC.HCl) | Time (min) | Yield (%) |
| 1 | DCM | Room Temp | 1:1:1 | 30 | Low |
| 2 | THF | Room Temp | 1:1:1 | 30 | Moderate |
| 3 | THF | 40 | 1:1:1.5 | 90 | Increased |
| 4 | THF | 60 | 1:1:1.5 | 150 | 93.1 |
| 5 | THF | 80 | 1:1:1.5 | 150 | Decreased |
Large-Scale Synthesis Considerations
Transitioning the synthesis of this compound from a laboratory scale to a large-scale industrial process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
One of the primary considerations is the choice of synthetic route. The Schotten-Baumann reaction, due to its use of relatively inexpensive and readily available starting materials (cinnamic acid can be converted to cinnamoyl chloride, and 2-bromoaniline) and its typically high yields, is a strong candidate for large-scale production. wikipedia.orglscollege.ac.in However, the use of thionyl chloride to prepare the acyl chloride raises safety and environmental concerns due to its corrosive and toxic nature.
Process safety is paramount. The exothermic nature of the acylation reaction needs to be carefully managed on a large scale to prevent thermal runaways. This can be achieved through controlled addition of reagents, efficient cooling systems, and the use of appropriate reactor designs.
The choice of solvent for both the reaction and the workup is also a critical factor. For large-scale synthesis, there is a strong preference for greener solvents that are less toxic, have a lower environmental impact, and are easily recyclable. researchgate.net The use of continuous flow reactors can also be advantageous for large-scale production, as they offer better control over reaction parameters, improved heat and mass transfer, and can lead to higher yields and purity, as demonstrated in the optimization of the Schotten-Baumann reaction in a flow system. cam.ac.uk
Purification of the final product is another important aspect. Crystallization is a common and effective method for purifying solid compounds like this compound on a large scale. The choice of crystallization solvent is crucial to obtain a high yield of pure product.
Finally, economic viability is a key driver in large-scale synthesis. This involves minimizing the cost of raw materials, reducing the number of synthetic steps, maximizing the yield, and minimizing waste generation and disposal costs.
Spectroscopic and Structural Characterization of N 2 Bromophenyl 3 Phenylprop 2 Enamide
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and elucidating the structural framework of a molecule by probing its molecular vibrations.
Fourier Transform Infrared (FT-IR) Spectroscopic Investigations
The FT-IR spectrum of N-(2-bromophenyl)-3-phenylprop-2-enamide is expected to be dominated by characteristic absorption bands of the amide linkage, aromatic rings, and the vinyl group. A key feature would be the N-H stretching vibration, anticipated as a sharp, medium-intensity band in the region of 3400-3200 cm⁻¹. Its precise position can indicate the extent of intermolecular hydrogen bonding in the solid state.
The most intense band in the spectrum is predicted to be the Amide I band, resulting primarily from the C=O stretching vibration, typically appearing between 1680 and 1640 cm⁻¹. The Amide II band, a mixed vibration of N-H in-plane bending and C-N stretching, is expected around 1550-1520 cm⁻¹. Aromatic C-H stretching vibrations are predicted to appear as a group of weaker bands just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings and the vinyl group would likely be observed in the 1600-1450 cm⁻¹ region. The out-of-plane C-H bending vibrations for the monosubstituted and ortho-disubstituted rings would provide strong absorptions in the 900-675 cm⁻¹ range, which are diagnostic of the substitution patterns.
FT-Raman Spectroscopic Studies
The FT-Raman spectrum is expected to complement the FT-IR data. Aromatic and vinyl C=C stretching vibrations, which involve a significant change in polarizability, are predicted to produce strong signals in the Raman spectrum, typically in the 1620-1570 cm⁻¹ region. The symmetric stretching of the aromatic rings would also be prominent. In contrast, the C=O stretch (Amide I) is generally weaker in Raman than in IR spectroscopy. The low-frequency region would likely feature vibrations involving the C-Br bond, which are often more readily observed in Raman spectroscopy.
Assignment and Analysis of Fundamental Vibrational Modes
The assignment of vibrational modes is based on the expected frequencies and intensities for the molecule's functional groups. The trans-configuration of the vinyl protons (-CH=CH-) is expected to give rise to a characteristic out-of-plane C-H wagging vibration around 980-960 cm⁻¹, which is often a strong and sharp band in the IR spectrum. The C-Br stretching vibration is anticipated in the far-infrared region, typically between 650 and 500 cm⁻¹. A detailed assignment would typically require computational methods, such as Density Functional Theory (DFT) calculations, to correlate the experimental frequencies with specific atomic motions.
Table 1: Predicted Fundamental Vibrational Modes for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| N-H Stretch | 3400 - 3200 | Medium-Strong | Weak |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Medium |
| Vinyl C-H Stretch | 3080 - 3020 | Medium-Weak | Medium |
| C=O Stretch (Amide I) | 1680 - 1640 | Very Strong | Medium |
| C=C Stretch (Vinyl & Aromatic) | 1620 - 1450 | Medium-Strong | Strong |
| N-H Bend / C-N Stretch (Amide II) | 1550 - 1520 | Strong | Weak |
| Trans C-H Out-of-Plane Bend | 980 - 960 | Strong | Weak |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis
The ¹H NMR spectrum is expected to show distinct signals for the amide, vinyl, and aromatic protons.
Amide Proton (N-H): A single, broad proton signal is anticipated, likely in the downfield region of δ 8.0-9.5 ppm. Its chemical shift can be sensitive to solvent, concentration, and temperature.
Aromatic Protons: The spectrum would contain signals for nine aromatic protons from two different rings. The five protons of the monosubstituted phenyl ring are expected to appear as a multiplet between δ 7.3 and 7.6 ppm. The four protons of the 2-bromophenyl group would present a more complex multiplet pattern between approximately δ 7.0 and 8.5 ppm, with the proton ortho to the amide nitrogen being the most deshielded.
Vinyl Protons (-CH=CH-): Two doublets are predicted for the vinyl protons. The proton attached to the carbon adjacent to the phenyl ring (CH =CH-C=O) would likely resonate around δ 6.5-7.0 ppm, while the proton on the carbon adjacent to the carbonyl group (CH=CH -C=O) would be further downfield, around δ 7.6-7.8 ppm. These two protons would show a large coupling constant (J ≈ 15-16 Hz), characteristic of a trans-alkene configuration.
Table 2: Predicted ¹H NMR Signals for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| N-H (Amide) | 8.0 - 9.5 | broad singlet (br s) | - |
| C₆H₅-CH =CH- | 7.6 - 7.8 | doublet (d) | ~15-16 |
| -CH=CH -C=O | 6.5 - 7.0 | doublet (d) | ~15-16 |
| C₆H₅- (Phenyl) | 7.3 - 7.6 | multiplet (m) | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
The ¹³C NMR spectrum is expected to display 15 distinct signals, corresponding to each unique carbon atom in the asymmetric molecule.
Carbonyl Carbon (C=O): The amide carbonyl carbon is predicted to be the most downfield signal, appearing in the range of δ 164-168 ppm.
Vinyl Carbons (-CH=CH-): The two vinyl carbons are expected to resonate between δ 120 and 145 ppm.
Aromatic Carbons: The twelve aromatic carbons would produce signals in the δ 110-140 ppm region. The carbon atom bonded to the bromine (C-Br) is expected to be found in the lower end of this range (around δ 115-125 ppm), while the carbon atom bonded to the amide nitrogen (C-N) would be further downfield. The remaining aromatic carbons will appear as a cluster of signals in the typical aromatic region.
Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Amide) | 164 - 168 |
| C (Aromatic & Vinyl) | 110 - 145 |
GIAO NMR for Chemical Shift Prediction and Validation
The Gauge-Including Atomic Orbital (GIAO) method is a powerful computational tool utilized for the prediction of nuclear magnetic resonance (NMR) chemical shifts. This theoretical approach allows for the calculation of the magnetic shielding tensors of atomic nuclei within a molecule, which can then be converted into chemical shifts. For this compound, the application of GIAO calculations, typically performed using density functional theory (DFT) methods, would enable the prediction of both ¹H and ¹³C NMR spectra.
The process involves first optimizing the molecular geometry of this compound to its lowest energy conformation. Subsequently, the GIAO method is employed to calculate the isotropic shielding values for each nucleus. These theoretical values are then referenced against the shielding of a standard, typically tetramethylsilane (TMS), to yield predicted chemical shifts.
A comparison of these predicted chemical shifts with experimentally obtained NMR data serves as a crucial validation step for the determined structure. Any significant discrepancies between the theoretical and experimental values can indicate the presence of conformational isomers, solvent effects, or suggest a revision of the initial structural assignment. While specific experimental and GIAO-calculated data for this compound are not publicly available in comprehensive databases, the general methodology provides a robust framework for its structural elucidation.
Mass Spectrometry Techniques
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous determination of the elemental composition of a molecule. Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high precision, typically to four or five decimal places.
For this compound (C₁₅H₁₂BrNO), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁴N, and ¹⁶O). HRMS analysis of the compound would involve ionizing the molecule, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and then measuring the m/z of the resulting molecular ion.
The experimentally determined accurate mass is then compared to the theoretical exact mass. A close correlation between these two values, typically within a few parts per million (ppm), provides strong evidence for the proposed elemental formula, thereby confirming the identity of the compound. This level of accuracy is crucial in distinguishing between compounds with the same nominal mass but different elemental compositions.
X-ray Crystallography for Solid-State Structure Elucidation
To perform an X-ray crystallographic analysis of this compound, a single crystal of high quality is required. This crystal is then irradiated with a beam of X-rays, and the resulting diffraction pattern is collected. The analysis of this diffraction pattern allows for the construction of an electron density map of the molecule, from which the positions of the individual atoms can be determined.
The resulting crystal structure would reveal the planarity of the propenamide backbone, the torsion angles between the phenyl rings and the amide group, and any intramolecular hydrogen bonding that might be present. Furthermore, the packing of the molecules in the crystal lattice, governed by intermolecular forces such as hydrogen bonding and van der Waals interactions, would also be elucidated. While a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases, studies on similar cinnamamide (B152044) derivatives have provided valuable insights into their solid-state conformations.
UV-Visible Spectroscopy in Electronic Structure Probing
UV-Visible spectroscopy is a technique that provides information about the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the molecule.
The UV-Visible spectrum of this compound is expected to exhibit strong absorption bands due to the presence of conjugated π-systems, namely the phenyl rings and the propenamide moiety. The electronic transitions responsible for these absorptions are typically π → π* transitions. The position of the λmax is influenced by the extent of conjugation and the presence of substituents on the aromatic rings.
By analyzing the UV-Visible spectrum, information about the electronic structure and the extent of conjugation in this compound can be obtained. The molar absorptivity (ε), a measure of the probability of the electronic transition, can also be determined from the spectrum.
Chemical Reactivity and Transformation Studies of N 2 Bromophenyl 3 Phenylprop 2 Enamide
Acylation Reactions via C(sp²)–H Activation
The direct functionalization of C–H bonds is a powerful strategy in organic synthesis, and enamides like N-(2-bromophenyl)-3-phenylprop-2-enamide are excellent substrates for such transformations. Specifically, the C(sp²)–H bond of the enamide double bond can undergo acylation, leading to the formation of valuable β-acylated enamide structures.
The acylation of enamides often proceeds through a radical-mediated pathway. In photoredox-catalyzed reactions, a photocatalyst, upon excitation by visible light, can initiate the formation of an acyl radical from a suitable precursor, such as an aldehyde. This highly reactive acyl radical then adds to the electron-rich double bond of the this compound. The resulting radical intermediate undergoes a single electron transfer (SET) oxidation and subsequent deprotonation to yield the final acylated product. This process allows for the regioselective formation of a new carbon-carbon bond at the β-position of the enamide.
Recent advancements have highlighted the efficacy of transition-metal-free photoredox catalysis for the C(sp²)–H acylation of enamides. Organic dyes, such as 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene), serve as potent photocatalysts under visible light irradiation. mdpi.com This methodology avoids the use of often toxic and expensive transition metals. mdpi.com The excited state of the photocatalyst is a strong oxidant capable of oxidizing aldehydes to generate acyl radicals. mdpi.com The catalytic cycle is completed by the reduction of a radical intermediate, regenerating the ground state of the photocatalyst. This approach is characterized by its mild reaction conditions, broad substrate scope, and high functional group tolerance, making it an environmentally friendly and efficient method for synthesizing complex acylated enamides. mdpi.comresearchgate.net
Table 1: Representative Conditions for Photoredox Acylation of N-Aryl Acrylamides
| Entry | Acyl Source | Photocatalyst | Solvent | Light Source | Product Yield |
|---|---|---|---|---|---|
| 1 | Aromatic Aldehyde | 4CzIPN | Dioxane | Blue LED | High |
| 2 | Aliphatic Aldehyde | 4CzIPN | Dioxane | Blue LED | Moderate to High |
Radical Reactions and Radical Trapping Experiments
The enamide functional group in this compound imparts a dual nature in radical reactions, allowing it to act as either a radical acceptor or, under specific conditions, a precursor to radical species.
The carbon-carbon double bond in this compound is susceptible to attack by radical species, positioning it as an effective radical acceptor. In photoredox-catalyzed reactions, various radical precursors can add across the double bond. nih.govlboro.ac.uk This addition generates a new radical intermediate, which can then be intercepted or undergo further transformations. nih.govlboro.ac.uk For instance, the addition of a radical can be followed by the trapping of the resulting intermediate with another molecule, leading to the formation of more complex structures, such as γ-lactams. nih.govlboro.ac.uk Radical trapping experiments, often employing agents like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy), can be used to intercept radical intermediates, providing mechanistic evidence for the proposed radical pathways.
While less common, enamides can be precursors to radical species. For example, under certain oxidative conditions, it is plausible to generate an amidyl radical from the N-H bond of the corresponding amide precursor or through transformations involving the aryl bromide moiety. The generation of amidyl radicals from related N-aryloxyamides has been demonstrated using photoredox catalysis, where a single electron transfer reduction leads to N-O bond cleavage. researchgate.net These amidyl radicals can then participate in intramolecular cyclizations or intermolecular reactions. researchgate.net
Cyclization Reactions
The structure of this compound is well-suited for intramolecular cyclization reactions to form heterocyclic structures, most notably quinolinones. The presence of the bromine atom on the ortho position of the N-phenyl ring provides a handle for transition-metal-catalyzed cyclization pathways.
Palladium-catalyzed intramolecular reactions are a powerful tool for the synthesis of quinolinones from N-(2-halophenyl)enamides. These reactions typically involve an oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by an intramolecular migratory insertion across the enamide double bond (a Heck-type reaction). Subsequent β-hydride elimination or reductive elimination furnishes the cyclized product. This strategy offers a direct route to functionalized 2-quinolinones, which are important scaffolds in medicinal chemistry. researchgate.net Variations of this methodology can lead to diverse quinoline derivatives through double C-H bond cleavage and cyclization. nih.gov
Table 2: General Conditions for Palladium-Catalyzed Cyclization of N-(2-halophenyl) Substrates
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100-120 |
| Pd(PPh₃)₄ | - | Cs₂CO₃ | Toluene (B28343) | 80-110 |
Carbonylative Double Cyclization Pathways
Carbonylative double cyclization represents a powerful strategy for constructing polycyclic systems by incorporating carbon monoxide (CO) into the molecular framework. encyclopedia.pubresearchgate.net For a substrate like this compound, a plausible palladium-catalyzed pathway could lead to the formation of quinazolinone derivatives. This transformation would likely proceed through a sequential process involving cyclization and carbonylation. researchgate.net
The catalytic cycle would commence with the oxidative addition of the aryl bromide to a Pd(0) species, forming an arylpalladium(II) complex. This is followed by coordination and insertion of carbon monoxide to generate an aroylpalladium intermediate. Subsequent intramolecular aminopalladation across the enamide's double bond would form a new heterocyclic ring. The final steps would involve β-hydride elimination and reductive elimination to furnish the cyclized product and regenerate the Pd(0) catalyst. While specific studies on this compound are not detailed, related transformations of N-(2-bromoaryl) compounds provide a strong basis for this proposed reactivity. semanticscholar.org The synthesis of quinazolinones from 2-bromoanilides and various carbon monoxide sources is a well-established method in organic chemistry. organic-chemistry.orgmdpi.com
Table 1: Proposed General Conditions for Carbonylative Cyclization
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Commonly used palladium precursors for carbonylation reactions. nih.govnih.gov |
| Ligand | Phosphine-based (e.g., XPhos, SPhos) | Bulky, electron-rich ligands stabilize the palladium center and promote the catalytic cycle. nih.gov |
| CO Source | CO gas, Mo(CO)₆ | Direct incorporation of the carbonyl group. nih.gov |
| Base | K₂CO₃, Cs₂CO₃ | Necessary for the cyclization and catalyst regeneration steps. nih.gov |
| Solvent | Toluene, Dioxane, DMF | High-boiling aprotic solvents are typically required. |
Intramolecular Cyclization Studies
The presence of the 2-bromophenyl group ortho to the enamide nitrogen makes this compound an ideal candidate for intramolecular cyclization, particularly through the intramolecular Heck reaction. princeton.educhim.it This palladium-catalyzed process is a powerful method for forming C-C bonds and constructing carbo- and heterocyclic rings. chim.it
In this reaction, the arylpalladium(II) intermediate, formed from the oxidative addition of the C-Br bond to Pd(0), undergoes an intramolecular migratory insertion with the enamide's alkene. This step typically proceeds in an exo fashion to form a six-membered ring. princeton.edu Subsequent β-hydride elimination yields the cyclized product, a phenanthridinone skeleton, and a hydridopalladium(II) species, which regenerates the Pd(0) catalyst in the presence of a base. The synthesis of phenanthridinones from N-aryl-2-halobenzamides is a well-documented application of this type of cyclization. nih.gov The reaction conditions are crucial for achieving high yields and selectivity. mdpi.com
Table 2: Key Steps in Intramolecular Heck Cyclization
| Step | Description |
| 1. Oxidative Addition | The C-Br bond of the substrate adds to a Pd(0) catalyst, forming an arylpalladium(II) complex. princeton.edu |
| 2. Migratory Insertion | The alkene of the enamide moiety inserts into the aryl-palladium bond, leading to a new six-membered ring. chim.it |
| 3. β-Hydride Elimination | A hydrogen atom from a carbon adjacent to the new palladium-carbon bond is eliminated, forming a double bond and a hydridopalladium(II) complex. princeton.edu |
| 4. Reductive Elimination | The base assists in the elimination of HBr from the hydridopalladium(II) complex, regenerating the active Pd(0) catalyst. |
This strategy offers a direct route to synthesize potentially bioactive phenanthridinone scaffolds from readily accessible starting materials. nih.govsemanticscholar.org
Dihydropyrazole Formation from Enamide Derivatives
Enamide derivatives, including this compound, can serve as Michael acceptors in reactions with nucleophiles. A notable transformation is the synthesis of dihydropyrazole derivatives through a cyclocondensation reaction with hydrazine or its derivatives.
The reaction is typically carried out under acidic conditions (e.g., using glacial acetic acid) in a suitable solvent like ethanol. The mechanism involves the initial conjugate addition (Michael addition) of the hydrazine nucleophile to the β-carbon of the α,β-unsaturated enamide system. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom of the hydrazine onto the amide carbonyl carbon. Subsequent dehydration of the resulting hemiaminal intermediate leads to the formation of the stable five-membered dihydropyrazole ring. This method provides an environmentally benign route to a class of heterocyclic compounds known for their diverse biological activities.
Aminomethylation of Enamides via Alkenyl C–H Activation
Direct functionalization of C-H bonds is a highly atom-economical and efficient synthetic strategy. For enamides, the activation of the alkenyl C-H bond provides a direct route to introduce new functional groups.
Ruthenium-Catalyzed Methodologies
Ruthenium(II) complexes have emerged as powerful catalysts for the C-H functionalization of enamides. snnu.edu.cn Research has demonstrated that a Ru(II) catalyst can facilitate the direct aminomethylation of enamides by merging alkenyl C-H activation with the ring-opening of a suitable aminomethylating agent. nih.gov The reaction typically proceeds with high Z-selectivity, affording aminomethylated enamides. The catalytic cycle is thought to involve the formation of a six-membered ruthenacycle intermediate through a concerted metalation-deprotonation of the enamide. nih.gov This intermediate then reacts with the aminomethylating agent to deliver the final product.
Ring-Opening Reactions of 1,2-Oxazetidines
A novel and efficient method for the aminomethylation of enamides utilizes 1,2-oxazetidines as formaldimine precursors. nih.gov In a process catalyzed by a Ru(II) species, the 1,2-oxazetidine undergoes a ring-opening reaction. This is coupled with the ruthenium-catalyzed alkenyl C-H activation of the enamide substrate. nih.govacs.org
A plausible mechanism involves the formation of a ruthenacycle from the enamide, which then coordinates to the 1,2-oxazetidine. acs.org A subsequent β-carbon elimination step opens the strained four-membered ring, generating a Ru-imine complex. acs.org This intermediate ultimately leads to the formation of the Z-selective aminomethylated enamide product. nih.gov This protocol provides a facile and innovative approach to synthesizing complex enamide structures. nih.gov
Table 3: Ruthenium-Catalyzed Aminomethylation of Enamides
| Component | Role | Example | Reference |
| Substrate | Enamide | N-phenyl-3-phenylprop-2-enamide | nih.gov |
| Catalyst | Ru(II) species | [Ru(p-cymene)Cl₂]₂ | nih.govacs.org |
| Aminomethylating Agent | Formaldimine precursor | 1,2-Oxazetidines | nih.gov |
| Additive | Acetate (B1210297) source | NaOAc | acs.org |
| Product | Z-selective aminomethylated enamide | Z-N-phenyl-2-(aminomethyl)-3-phenylprop-2-enamide | nih.gov |
Derivatization and Functionalization Strategies
The structure of this compound offers multiple sites for further derivatization and functionalization, enabling the synthesis of a diverse library of compounds.
Cross-Coupling Reactions: The aryl bromide moiety is a versatile handle for various palladium-catalyzed cross-coupling reactions. umontreal.ca Suzuki, Stille, Hiyama, and Buchwald-Hartwig amination reactions can be employed to introduce new carbon-carbon or carbon-nitrogen bonds at the 2-position of the N-phenyl ring. nih.govmdpi.com This allows for the synthesis of derivatives with diverse substituents, significantly altering the molecule's steric and electronic properties.
Modification of the Alkene: The α,β-unsaturated double bond is susceptible to a range of chemical transformations. Conjugate addition (Michael reaction) with various soft nucleophiles (e.g., thiols, amines, cyanides) can introduce functionality at the β-position. youtube.com Other reactions, such as epoxidation, dihydroxylation, or aziridination, can further functionalize the double bond, providing access to a wide array of derivatives. researchgate.net
Synthesis of Analogues: A straightforward derivatization strategy involves modifying the building blocks used in the initial synthesis. By reacting 2-bromoaniline (B46623) with various substituted cinnamoyl chlorides, or by reacting cinnamic acid with different substituted 2-bromoanilines, a wide range of analogues can be prepared. This allows for systematic exploration of structure-activity relationships. nih.gov
Cleavage of Protecting Groups (e.g., N-Boc)
In synthetic chemistry, the amide nitrogen is often protected to prevent unwanted side reactions. A common protecting group for amines and amides is the tert-butyloxycarbonyl (Boc) group. The cleavage of an N-Boc group from a molecule like this compound is a critical step in many synthetic pathways.
The deprotection of N-Boc groups is typically achieved under acidic conditions. fishersci.co.uk Common reagents for this transformation include trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in dioxane or ethyl acetate. nih.govsemanticscholar.org The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of tert-butanol and carbon dioxide to yield the free amine.
The presence of an electron-withdrawing group, such as the bromo substituent on the N-phenyl ring of this compound, can influence the rate of N-Boc cleavage. Electron-withdrawing groups can destabilize the carbamate electronically, potentially promoting its cleavage under acidic conditions. nih.gov
Alternative methods for N-Boc deprotection that might be applicable include thermal cleavage, which can be performed in the absence of acid catalysts, often in a continuous flow reactor at elevated temperatures. nih.gov Studies have shown that N-Boc aryl amines are generally more susceptible to thermal deprotection than N-Boc alkyl amines. nih.gov
Table 1: Common Reagents and Conditions for N-Boc Deprotection
| Reagent/Condition | Solvent(s) | Typical Temperature | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | semanticscholar.org |
| Hydrogen Chloride (HCl) | Dioxane, Ethyl Acetate | Room Temperature | nih.gov |
| Phosphoric Acid | Tetrahydrofuran (B95107) (THF) | Not specified | semanticscholar.org |
| Thermal (Flow Reactor) | Trifluoroethanol (TFE), Methanol | 150 °C | nih.gov |
It is important to note that the specific conditions for the deprotection of an N-Boc protected this compound would need to be optimized to ensure efficient removal of the protecting group without affecting other sensitive functionalities in the molecule.
Conversion to β-Amino Ketones
The conversion of α,β-unsaturated amides, such as this compound, into β-amino ketones is a valuable transformation in organic synthesis, as β-amino ketones are important building blocks for various pharmaceuticals and natural products. researchgate.netnih.gov
One plausible route for this conversion involves a Michael addition of a nucleophile to the β-carbon of the enamide, followed by hydrolysis of the amide bond. The enamide system in this compound is an electrophilic Michael acceptor, susceptible to attack by nucleophiles.
A direct synthesis of β-amino ketones from amides has been reported through a sequential nucleophilic substitution at the carbonyl group with a vinyl Grignard reagent, followed by a Michael reaction after quenching with water. organic-chemistry.org This method, while not a direct conversion of the pre-formed enamide, highlights a strategy to access β-amino ketones from amide precursors.
Another approach involves the aza-Michael reaction, which is the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. organic-chemistry.org While this typically involves α,β-unsaturated ketones or esters as the Michael acceptor, the underlying principle of nucleophilic addition to the β-position is relevant.
Furthermore, the synthesis of β-amino ketones can be achieved through Mannich-type reactions, which involve the aminoalkylation of a carbon nucleophile. organic-chemistry.org While not a direct conversion of the target molecule, this highlights a key synthetic strategy for this class of compounds.
Table 2: General Strategies for the Synthesis of β-Amino Ketones
| Reaction Type | Key Reactants | General Description | Reference |
| Michael Addition | α,β-Unsaturated Carbonyl, Nucleophile | Conjugate addition of a nucleophile to the β-carbon. | organic-chemistry.org |
| Sequential Nucleophilic Substitution/Michael Reaction | Amide, Vinyl Grignard Reagent | Addition of a vinyl group to the amide carbonyl, followed by an intramolecular Michael reaction. | organic-chemistry.org |
| Mannich Reaction | Aldehyde, Amine, Carbonyl Compound | Aminoalkylation of an enolizable carbonyl compound. | organic-chemistry.org |
The direct conversion of this compound to a β-amino ketone would likely require a multi-step process involving activation of the enamide and subsequent manipulation of the functional groups.
Substitution Pattern Effects on Reactivity
The substitution pattern on both the N-phenyl ring and the cinnamoyl moiety of this compound has a profound effect on its chemical reactivity.
N-Phenyl Ring Substitution:
The presence of the bromo group at the ortho position of the N-phenyl ring influences the molecule's reactivity through both electronic and steric effects.
Electronic Effects: Bromine is an electron-withdrawing group through its inductive effect, which decreases the electron density on the nitrogen atom and the adjacent carbonyl group. libretexts.org This can make the amide less nucleophilic and potentially more susceptible to hydrolysis under certain conditions. The electron-withdrawing nature of the bromo substituent can also enhance the electrophilicity of the β-carbon in the enamide system, making it more reactive towards nucleophilic attack in Michael additions.
Steric Effects: The ortho-bromo group can exert steric hindrance, which may influence the conformation of the molecule and the accessibility of the amide nitrogen and carbonyl group to reagents. This steric bulk could potentially hinder reactions that require attack at these positions. In some cases, ortho substituents have been shown to affect the biological activity of related compounds, with ortho-substituted derivatives exhibiting different activities compared to their meta- and para-isomers. researchgate.net
Cinnamoyl Moiety Substitution:
While the parent compound is N-(2-bromophenyl)-3-phenyl prop-2-enamide, substitutions on the phenyl ring of the cinnamoyl group would also significantly alter reactivity. Electron-donating groups on this ring would increase the electron density of the conjugated system, potentially making the β-carbon less electrophilic. Conversely, electron-withdrawing groups would enhance its electrophilicity.
Studies on related N-phenyl cinnamamide (B152044) derivatives have shown that substituents on the N-phenyl ring can influence their biological activity, such as the activation of the Nrf2/ARE pathway. nih.gov For instance, a chloro group at the para-position of the N-phenyl ring showed high activity, suggesting that the electronic nature of the substituent plays a crucial role. nih.gov
Table 3: Predicted Effects of Substituents on the Reactivity of this compound
| Substituent Position | Type of Substituent | Predicted Effect on Reactivity |
| ortho-Bromo on N-Phenyl Ring | Electron-withdrawing (Inductive) | Increases electrophilicity of the β-carbon; may influence amide bond stability. |
| Steric Bulk | May hinder reactions at the amide nitrogen and carbonyl group. | |
| Substituents on Cinnamoyl Phenyl Ring | Electron-donating | Decreases electrophilicity of the β-carbon. |
| Electron-withdrawing | Increases electrophilicity of the β-carbon. |
Q & A
Q. What are the established synthetic routes for N-(2-bromophenyl)-3-phenylprop-2-enamide, and what methodological considerations are critical for reproducibility?
The compound is typically synthesized via microwave-assisted condensation of substituted anilines with cinnamoyl derivatives. A common approach involves reacting 2-bromoaniline with cinnamic acid chloride in the presence of a base (e.g., NaHCO₃) under inert conditions. Microwave irradiation enhances reaction efficiency, reducing time from hours to minutes . For reproducibility, strict control of stoichiometry, reaction temperature (70–90°C), and solvent selection (e.g., DMF or THF) is essential. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ confirm regiochemistry and substituent positions. The trans (E)-configuration of the α,β-unsaturated carbonyl is evidenced by a characteristic coupling constant (J = 15–16 Hz) between the vinylic protons .
- X-ray Crystallography: Single-crystal X-ray diffraction resolves absolute configuration and molecular packing. SHELXL (via the SHELX suite) is the gold standard for refinement, particularly for handling bromine-heavy atoms and anisotropic displacement parameters .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 316.02 for C₁₅H₁₂BrNO) .
Q. What preliminary biological screening data exist for this compound?
this compound exhibits anti-inflammatory and antimalarial activity. In vitro, it inhibits NF-κB activation (IC₅₀ = 2.5 µM) in LPS-stimulated macrophages, comparable to prednisone . Against Plasmodium falciparum 3D7, it shows moderate antimalarial activity (IC₅₀ = 4.3 µM), with selectivity indices >5 against mammalian cells .
Advanced Research Questions
Q. How can SHELX-based refinement resolve challenges in crystallographic analysis of halogenated analogs?
Bromine’s high electron density causes severe absorption effects. SHELXL addresses this via:
- Multi-scan absorption corrections (e.g., SADABS) to mitigate intensity errors.
- Anisotropic refinement of Br atoms using the Hirshfeld rigid-bond test to validate displacement parameters.
- Twinned data handling with the TWIN/BASF commands for crystals with pseudo-merohedral twinning . Example: A related bromophenyl derivative refined to R₁ = 0.048 using SHELXL, confirming planar geometry (torsion angle <5°) between the enamide and aryl groups .
Q. What structure-activity relationships (SAR) govern the anti-inflammatory and antimalarial efficacy of this compound?
- Anti-inflammatory activity: Lipophilic substituents (e.g., Br, Cl) at the ortho position of the anilide enhance NF-κB inhibition by improving membrane permeability. Bulky groups (e.g., CF₃) at the para position reduce activity due to steric hindrance .
- Antimalarial activity: Electron-withdrawing groups (e.g., Br, NO₂) increase potency by disrupting heme detoxification in Plasmodium. Derivatives with dual ortho-substitution (e.g., 2,6-dibromo) show IC₅₀ values <2 µM, likely via π-stacking interactions with heme .
Q. How can researchers resolve contradictions in solubility data reported for this compound?
Discrepancies arise from solvent polarity and crystallinity. While the compound is sparingly soluble in water (<0.1 mg/mL), it dissolves readily in DMSO (50 mg/mL) or dichloromethane (20 mg/mL). Recrystallization from ethanol/water mixtures produces polymorphs with varying solubility profiles. Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) distinguish polymorphic forms .
Q. What hydrogen-bonding motifs stabilize the crystal packing of this compound?
Graph-set analysis (Etter’s method) reveals:
- N–H···O=C chains (motif C(4) ) along the a-axis, with donor-acceptor distances of 2.89 Å.
- C–H···Br interactions (3.21 Å) between bromine and adjacent phenyl rings, forming R₂²(8) rings. These interactions create a 3D network stabilized by van der Waals forces, as seen in analogous bromophenyl enamide structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
